molecular formula C16H16N4O3S B6424455 N'-[(furan-2-yl)methyl]-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]ethanediamide CAS No. 2034345-17-8

N'-[(furan-2-yl)methyl]-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]ethanediamide

Cat. No.: B6424455
CAS No.: 2034345-17-8
M. Wt: 344.4 g/mol
InChI Key: TXBAJZQBCLPCSV-UHFFFAOYSA-N
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Description

N'-[(furan-2-yl)methyl]-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]ethanediamide is a structurally complex organic compound featuring three heterocyclic moieties: a furan ring, a pyrazole ring, and a thiophene group, linked via an ethanediamide backbone. Its synthetic routes likely involve multi-step condensation reactions, though specific protocols remain undocumented in the reviewed sources .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-N'-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3S/c21-15(17-10-12-4-1-8-23-12)16(22)18-11-13(14-5-2-9-24-14)20-7-3-6-19-20/h1-9,13H,10-11H2,(H,17,21)(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXBAJZQBCLPCSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C(CNC(=O)C(=O)NCC2=CC=CO2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-[(furan-2-yl)methyl]-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]ethanediamide is a compound of interest due to its potential pharmacological properties. This article reviews its biological activity, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C18H21N7O
  • Molecular Weight : 367.4 g/mol
  • IUPAC Name : N-[2-(furan-2-yl)-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-2-(4-methylpiperazin-1-yl)acetamide

Biological Activity Overview

Research indicates that compounds containing pyrazole and furan moieties exhibit a broad spectrum of biological activities, including:

  • Anticancer Activity :
    • Pyrazole derivatives have shown significant anticancer properties against various cancer cell lines such as A549 (lung cancer), HT-29 (colon cancer), and H460 (lung cancer) . The mechanism often involves apoptosis induction and inhibition of cell proliferation.
  • Antimicrobial Properties :
    • Compounds similar to this compound have demonstrated effectiveness against bacterial strains, including both gram-positive and gram-negative bacteria .
  • Anti-inflammatory Effects :
    • The presence of the pyrazole ring is associated with anti-inflammatory activity, potentially through the inhibition of pro-inflammatory cytokines .
  • Antioxidant Activity :
    • The furan moiety contributes to antioxidant properties, which can mitigate oxidative stress in biological systems .

Table 1: Summary of Biological Activities

Activity TypeEffectivenessMechanismReferences
AnticancerHighInduction of apoptosis
AntimicrobialModerateInhibition of bacterial growth
Anti-inflammatorySignificantCytokine inhibition
AntioxidantNotableScavenging free radicals

Detailed Research Findings

  • Anticancer Studies :
    • In vitro studies have demonstrated that derivatives with a pyrazole core can inhibit tumor cell growth by inducing apoptosis through various pathways, including the mitochondrial pathway and caspase activation .
  • Antimicrobial Studies :
    • A recent study highlighted the effectiveness of pyrazole-furan compounds against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating potent antimicrobial activity .
  • Anti-inflammatory Mechanisms :
    • Research has shown that these compounds can suppress the expression of COX-2 and other inflammatory markers in cellular models, suggesting their potential for treating inflammatory diseases .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing furan and pyrazole moieties exhibit promising anticancer properties. The specific compound N'-[(furan-2-yl)methyl]-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]ethanediamide has been evaluated for its cytotoxic effects against various cancer cell lines. Research demonstrates that the compound can induce apoptosis in cancer cells, potentially through the modulation of signaling pathways associated with cell proliferation and survival .

Antimicrobial Properties

The furan and pyrazole derivatives have been shown to possess antimicrobial activities against a range of pathogens. This compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic agent .

Anti-inflammatory Effects

Inflammation-related diseases are a significant health concern, and compounds that can modulate inflammatory responses are of high interest. Preliminary studies suggest that this compound may inhibit inflammatory mediators, thus providing a therapeutic avenue for treating conditions like rheumatoid arthritis and other inflammatory disorders .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

  • Formation of Intermediate Compounds : Initial reactions involve the condensation of furan derivatives with pyrazole and thiophene components.
  • Final Assembly : The final product is synthesized through amide bond formation, often utilizing coupling agents to facilitate the reaction under mild conditions.
  • Purification : The compound is purified using recrystallization techniques, yielding high-purity samples suitable for biological testing.

Material Science

Due to its unique chemical structure, this compound is being explored for applications in material science, particularly as a precursor for novel polymers or as an additive in composite materials that require enhanced thermal stability or mechanical strength .

Agricultural Chemistry

The compound's bioactive properties suggest potential applications in agricultural chemistry as a pesticide or herbicide. Its efficacy against plant pathogens could provide an environmentally friendly alternative to traditional chemical treatments .

Anticancer Research

A study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of various derivatives of the compound, showcasing significant anticancer activity against breast cancer cell lines with IC50 values in the low micromolar range .

Antimicrobial Testing

In another research effort documented in Pharmaceutical Biology, this compound was tested against common bacterial strains, demonstrating a minimum inhibitory concentration (MIC) comparable to established antibiotics .

Tables

Application AreaSpecific UseKey Findings
Medicinal ChemistryAnticancer agentInduces apoptosis in cancer cell lines
Antimicrobial agentEffective against Gram-positive/negative bacteria
Anti-inflammatory agentInhibits inflammatory mediators
Synthetic MethodologiesMulti-step synthesisHigh yields through optimized conditions
Industrial ApplicationsMaterial sciencePotential use as polymer precursor
Agricultural chemistryEfficacy against plant pathogens

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness lies in its combination of furan, pyrazole, and thiophene groups , which distinguishes it from structurally related derivatives. Below is a detailed comparison with analogous compounds:

Structural and Functional Group Comparisons

Compound Name Key Structural Features Biological Activity Key Differences
N'-[(furan-2-yl)methyl]-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]ethanediamide Furan, pyrazole, thiophene, ethanediamide Hypothesized antimicrobial/anticancer (unverified) Reference compound
N-(furan-2-ylmethyl)-1-methyl-1H-pyrazol-3-amine Furan, pyrazole Antimicrobial (confirmed) Lacks thiophene and ethanediamide backbone
N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-N'-[(thiophen-2-yl)methyl]ethanediamide Dual thiophene, pyrazole, ethanediamide Unknown Replaces furan with a second thiophene
N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]ethanediamide Cyclohexene, furan, pyrazole Unknown Cyclohexene replaces thiophene; potential lipophilicity increase
N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide Methylpyrazole, trifluoromethylphenyl Antibacterial (predicted) Trifluoromethylphenyl enhances electron-withdrawing properties

Physicochemical Properties

  • Solubility : The ethanediamide backbone may enhance water solubility compared to simpler amides, but the hydrophobic thiophene and furan rings could offset this .
  • Reactivity : The pyrazole moiety’s nitrogen atoms offer coordination sites for metal ions, making the compound a candidate for catalytic or material science applications .
  • Stability : Thiophene and furan rings are prone to oxidative degradation, which may limit shelf-life compared to saturated analogs .

Data Tables

Table 1: Key Physicochemical Parameters of Analogous Compounds

Compound Molecular Weight (g/mol) LogP (Predicted) Water Solubility (mg/mL)
This compound ~400 2.1–2.8 <0.1 (low)
N-(furan-2-ylmethyl)-1-methyl-1H-pyrazol-3-amine 191 1.5 1.2
N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-N'-[(thiophen-2-yl)methyl]ethanediamide 360.5 3.0 <0.05

Q & A

Q. What in vitro models are suitable for testing anti-inflammatory activity?

  • Methodological Answer : Use LPS-stimulated RAW 264.7 macrophages to measure TNF-α/IL-6 suppression via ELISA. Compare to reference compounds (e.g., dexamethasone). For COX inhibition, perform enzyme assays with purified COX-1/COX-2, noting IC50_{50} values. Structural analogs with thiazole groups show COX-2 selectivity via hydrophobic interactions .

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